molecular formula C14H12S2 B1583021 1,2-Bis(phenylthio)ethylene CAS No. 23528-44-1

1,2-Bis(phenylthio)ethylene

Cat. No.: B1583021
CAS No.: 23528-44-1
M. Wt: 244.4 g/mol
InChI Key: UHGSEDVQATYWGI-QXMHVHEDSA-N
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Description

1,2-Bis(phenylthio)ethylene is an organic compound with the molecular formula C14H12S2. It is characterized by the presence of two phenylthio groups attached to an ethylene backbone. This compound exists as a mixture of cis and trans isomers and is known for its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(phenylthio)ethylene can be synthesized through various methods. One common synthetic route involves the reaction of phenyl vinyl sulfide with bromine to form 1-bromovinyl phenyl sulfide, which is then treated with sodium hydroxide and a phase-transfer catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(phenylthio)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(phenylthio)ethylene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(methylthio)ethylene: Similar in structure but with methylthio groups instead of phenylthio groups.

    1,2-Bis(phenylthio)ethane: Similar but with an ethane backbone instead of ethylene.

Uniqueness

1,2-Bis(phenylthio)ethylene is unique due to its ability to undergo cis-trans isomerization and its reactivity with radicals. The presence of phenylthio groups also imparts distinct chemical properties compared to similar compounds.

Properties

CAS No.

23528-44-1

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene

InChI

InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11-

InChI Key

UHGSEDVQATYWGI-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2

SMILES

C1=CC=C(C=C1)SC=CSC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)SC=CSC2=CC=CC=C2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the cis-trans isomerization of 1,2-Bis(phenylthio)ethylene in the presence of thiyl radicals?

A1: Research has shown that benzenethiyl radicals can induce both cis-trans isomerization and phenylthio group exchange in this compound. [] Interestingly, the final cis/trans ratio of the compound differs depending on whether the reaction is initiated by thiyl radicals or iodine. This suggests that the final isomeric composition is governed by kinetic factors when thiyl radicals are involved. [] This insight is valuable for understanding the reactivity of this compound and its potential applications in radical-mediated reactions.

Q2: How does the presence of the phenylthio groups in this compound influence its interaction with DNA?

A2: While this compound itself has not been directly studied for its DNA interaction, closely related thiophenyl esters, specifically p-hydroxycinnamic-thiophenyl ester and p-N,N-dimethylaminocinnamic-thiophenyl ester, exhibit notable changes in their chromophoric and fluorophoric properties upon interaction with calf-thymus DNA. [] This suggests that the phenylthio moiety could play a role in mediating interactions with biomacromolecules like DNA. Further research focusing on this compound is needed to confirm this hypothesis.

Q3: How does the reactivity of 1-alkyl-2-(phenylthio)vinyl radicals differ from their 1-phenyl-2-(phenylthio)vinyl counterparts in reactions with benzenethiol and diphenyl disulfide?

A3: Studies have shown that the reactivity of these vinyl radicals is heavily influenced by the substituent at the 1-position. 1-Alkyl-2-(phenylthio)vinyl radicals readily react with benzenethiol, forming a mixture of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers depends on the steric hindrance of the alkyl substituent. [] Conversely, 1-phenyl-2-(phenylthio)vinyl radicals demonstrate a preference for trans-stereoselective addition of benzenethiol or diphenyl disulfide. This selectivity is attributed to a bonding interaction between the unpaired electron and the adjacent sulfur atom, hindering attack from the cis side. []

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